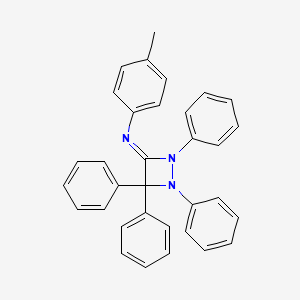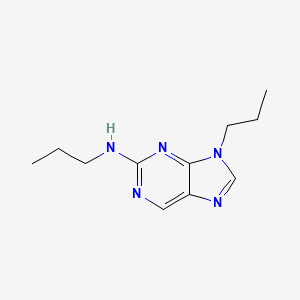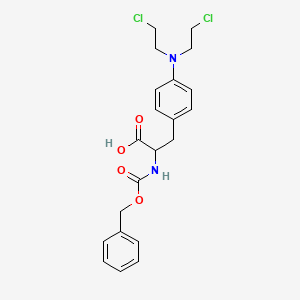![molecular formula C17H18ClNO2 B14008805 N-[2-[4-(3-chloro-4-methoxyphenyl)phenyl]ethyl]acetamide CAS No. 19177-54-9](/img/structure/B14008805.png)
N-[2-[4-(3-chloro-4-methoxyphenyl)phenyl]ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[4-(3-chloro-4-methoxyphenyl)phenyl]ethyl]acetamide is an organic compound with a complex structure characterized by the presence of a chloro and methoxy group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(3-chloro-4-methoxyphenyl)phenyl]ethyl]acetamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents, catalysts, and purification methods are optimized to meet industrial standards.
化学反応の分析
Types of Reactions
N-[2-[4-(3-chloro-4-methoxyphenyl)phenyl]ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.
科学的研究の応用
N-[2-[4-(3-chloro-4-methoxyphenyl)phenyl]ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[2-[4-(3-chloro-4-methoxyphenyl)phenyl]ethyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(2-methoxyphenyl)acetamide
Uniqueness
N-[2-[4-(3-chloro-4-methoxyphenyl)phenyl]ethyl]acetamide is unique due to its specific structural features, such as the presence of both chloro and methoxy groups on the phenyl ring. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
特性
CAS番号 |
19177-54-9 |
|---|---|
分子式 |
C17H18ClNO2 |
分子量 |
303.8 g/mol |
IUPAC名 |
N-[2-[4-(3-chloro-4-methoxyphenyl)phenyl]ethyl]acetamide |
InChI |
InChI=1S/C17H18ClNO2/c1-12(20)19-10-9-13-3-5-14(6-4-13)15-7-8-17(21-2)16(18)11-15/h3-8,11H,9-10H2,1-2H3,(H,19,20) |
InChIキー |
YCXDAMIQLTVUIR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCCC1=CC=C(C=C1)C2=CC(=C(C=C2)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



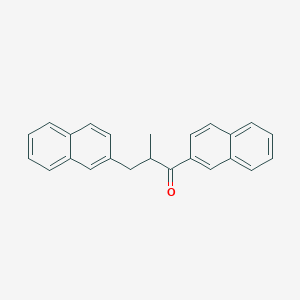
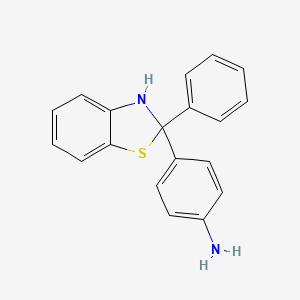

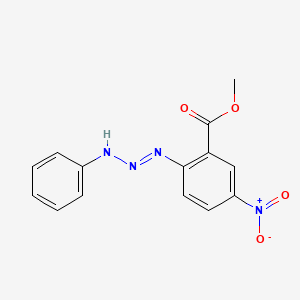
![3-[(1Z,3R,9Z,13Z,19Z,21S,22S)-16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,9,11,13,15,17,19-nonaen-22-yl]propanoic acid](/img/structure/B14008754.png)
![ethyl N-[5-(benzylideneamino)pyridin-2-yl]carbamate](/img/structure/B14008755.png)

![4-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid](/img/structure/B14008758.png)
